molecular formula C10H11ClN2O4S B13419598 (6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

Cat. No.: B13419598
M. Wt: 290.72 g/mol
InChI Key: MFZJRMPXTUBQDD-HZGVNTEJSA-N
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Description

Deacetylated cephalothiazide is a derivative of cephalothiazide, a compound belonging to the class of thiazide diuretics. Thiazide diuretics are commonly used to treat hypertension and edema by inhibiting sodium reabsorption in the kidneys. Deacetylated cephalothiazide is formed by the removal of acetyl groups from cephalothiazide, which can alter its chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of deacetylated cephalothiazide typically involves the deacetylation of cephalothiazide. This can be achieved through various chemical reactions, including the use of deacetylating agents such as sodium hydroxide or potassium hydroxide under controlled conditions. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the removal of acetyl groups.

Industrial Production Methods

In an industrial setting, the production of deacetylated cephalothiazide may involve large-scale deacetylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reagent concentration, to ensure high yield and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the deacetylation process.

Chemical Reactions Analysis

Types of Reactions

Deacetylated cephalothiazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic medium.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various alkylated or acylated derivatives.

Scientific Research Applications

Deacetylated cephalothiazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its diuretic properties and potential therapeutic applications in treating hypertension and edema.

    Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Mechanism of Action

The mechanism of action of deacetylated cephalothiazide involves its interaction with the sodium-chloride symporter in the distal convoluted tubule of the nephron. By inhibiting this symporter, the compound reduces sodium reabsorption, leading to increased excretion of sodium and water. This diuretic effect helps to lower blood pressure and reduce fluid accumulation in the body.

Comparison with Similar Compounds

Similar Compounds

    Hydrochlorothiazide: Another thiazide diuretic with similar mechanisms of action but different chemical structure.

    Chlorothiazide: A thiazide diuretic with a similar therapeutic profile but different pharmacokinetic properties.

    Bendroflumethiazide: A thiazide diuretic with a longer duration of action compared to deacetylated cephalothiazide.

Uniqueness

Deacetylated cephalothiazide is unique due to its specific deacetylation, which can alter its pharmacokinetic and pharmacodynamic properties. This modification may result in differences in absorption, distribution, metabolism, and excretion compared to other thiazide diuretics. Additionally, the deacetylated form may exhibit distinct biological activities and therapeutic effects.

Properties

Molecular Formula

C10H11ClN2O4S

Molecular Weight

290.72 g/mol

IUPAC Name

(6R,7R)-7-[(2-chloroacetyl)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C10H11ClN2O4S/c1-4-3-18-9-6(12-5(14)2-11)8(15)13(9)7(4)10(16)17/h6,9H,2-3H2,1H3,(H,12,14)(H,16,17)/t6-,9-/m1/s1

InChI Key

MFZJRMPXTUBQDD-HZGVNTEJSA-N

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)CCl)SC1)C(=O)O

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)CCl)SC1)C(=O)O

Origin of Product

United States

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